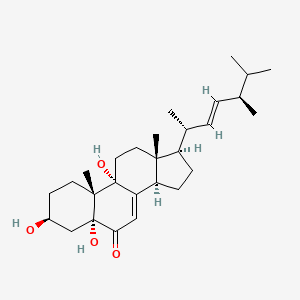

3,5,9-Trihydroxyergosta-7,22-dien-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44O4 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

(3S,5R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,25+,26+,27+,28-/m0/s1 |

InChI Key |

GUERPVMWCQXYEU-IHEPTZRRSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Chromatographic and Extraction Techniques for Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is an indispensable tool for the purification of specific compounds from complex mixtures, such as fungal extracts. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, making it ideal for obtaining the requisite amounts of a pure compound for structural elucidation and bioactivity studies. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. researchgate.netmdpi.com

In the context of isolating 3,5,9-Trihydroxyergosta-7,22-dien-6-one and other similar sterols from fungal extracts, a common approach involves the use of a reversed-phase C18 column. researchgate.net The mobile phase often consists of a gradient system of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netmdpi.comnih.govnih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with varying polarities.

While specific parameters can vary depending on the complexity of the extract and the specific instrumentation used, a general methodology for the preparative HPLC purification of ergostane-type sterols can be outlined. After initial fractionation of the crude extract by methods such as silica (B1680970) gel column chromatography, the fraction containing the target compound is subjected to preparative HPLC.

Below is a table summarizing typical parameters that may be employed in the preparative HPLC isolation of this compound, based on general procedures for separating similar fungal sterols.

| Parameter | Description |

| Stationary Phase | Reversed-Phase C18 silica gel is commonly used for the separation of moderately polar to nonpolar compounds like sterols. The particle size is typically larger than in analytical HPLC to accommodate higher sample loads. |

| Mobile Phase | A gradient of methanol and water or acetonitrile and water is frequently employed. The gradient is programmed to start with a higher proportion of water and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can sometimes improve peak shape. mdpi.com |

| Flow Rate | The flow rate is significantly higher than in analytical HPLC, often in the range of several milliliters per minute, to process larger volumes of sample in a reasonable timeframe. |

| Detection | A UV detector is commonly used, with the detection wavelength set to a value where the target compound exhibits significant absorbance. For ergostane-type sterols, this is often in the range of 210-280 nm. mdpi.com |

| Sample Injection | The sample, dissolved in a suitable solvent, is injected onto the column. The injection volume and concentration are optimized to maximize throughput without overloading the column, which would compromise separation efficiency. |

The fractions collected from the preparative HPLC are then typically analyzed by analytical HPLC to assess their purity. Fractions containing the pure this compound are then combined and the solvent is evaporated to yield the purified compound.

Structural Elucidation and Stereochemical Characterization

Application of Advanced Spectroscopic Techniques for Structure Determination

A suite of spectroscopic methods has been employed to piece together the molecular architecture of the compound.

NMR spectroscopy has been fundamental in establishing the carbon skeleton and the placement of functional groups. While complete spectral assignments are found in specialized literature, key diagnostic signals have been reported that confirm the defining features of the molecule.

Analysis of the ¹³C NMR spectrum was particularly insightful in confirming the hydroxylation at the C-9 position. The chemical shift for C-9 appears at approximately 74.7 ppm, a significant downfield shift compared to the signal at ~44.7 ppm observed in the 9-deoxy analogue, which is characteristic of a carbon atom bearing a hydroxyl group. nih.gov Further reported NMR data includes the signals for the C-3 methine proton and carbon at approximately δH 4.62 ppm and δC 66.8 ppm, respectively, consistent with a hydroxyl-substituted carbon at this position. mdpi.com The full assignment of proton and carbon signals has been achieved through two-dimensional NMR experiments, such as HSQC and HMBC, which correlate nuclei and establish the connectivity of the entire molecule. nih.gov

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

|---|---|---|

| 3 | 66.8 | 4.62 |

| 9 | 74.7 | - |

Mass spectrometry has been employed to determine the compound's molecular formula. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis provided a precise mass measurement, showing a sodium adduct ion [M+Na]⁺ at a mass-to-charge ratio (m/z) of 467.3142. nih.gov This corresponds to the molecular formula C₂₈H₄₄O₄, which has a calculated exact mass of 444.32396 Da. nih.gov Further confirmation has been obtained through Electrospray Ionization Mass Spectrometry (ESI-MS), which detected the protonated molecule [M+H]⁺ at m/z 445. mdpi.com

| Technique | Ion Adduct | Observed m/z | Molecular Formula |

|---|---|---|---|

| HRESIMS | [M+Na]⁺ | 467.3142 | C₂₈H₄₄O₄ |

| ESI-MS | [M+H]⁺ | 445 | C₂₈H₄₄O₄ |

The UV spectrum of related derivatives shows absorption maxima (λₘₐₓ) around 240-251 nm. mdpi.commdpi.com This absorption is characteristic of the α,β-unsaturated ketone chromophore present in the A/B ring system (the enone system at C-6, C-7, and C-8), which is a key structural feature of this ergostane (B1235598) derivative. While specific IR data is not detailed in primary literature, the spectrum would be expected to show characteristic absorption bands for hydroxyl (O-H) groups, carbon-carbon double bonds (C=C), and the conjugated ketone (C=O) carbonyl group.

Chiroptical methods have been essential in determining the absolute stereochemistry of the molecule. The absolute configuration of the compound, specifically (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one, was definitively assigned through single-crystal X-ray analysis, which was further supported by chiroptical data. frontiersin.org The assignment was confirmed by comparing the measured optical rotation with values from literature for structurally related ergostane steroids, a common practice for establishing the stereochemistry of natural products. frontiersin.org

Crystallographic Analysis of Crystalline Forms

Single-crystal X-ray diffraction analysis of a monohydrate form of the title compound provided unambiguous proof of its structure and absolute configuration. frontiersin.org The analysis revealed detailed information about bond lengths, bond angles, and the conformation of the fused ring system.

The crystal structure confirms the four-fused ring system (three six-membered, one five-membered) and the side chain. frontiersin.org The analysis provided precise puckering parameters for each ring:

The A-ring (C1-C5, C10) adopts a classic chair conformation. frontiersin.org

The B-ring (C5-C10), containing the enone system, is in a half-chair conformation. frontiersin.org

The C-ring (C8, C9, C11-C14) exists in a boat conformation. frontiersin.org

The five-membered D-ring (C13-C17) has an envelope conformation. frontiersin.org

In the crystal lattice, the molecules, along with a water molecule of crystallization, are assembled into a two-dimensional network through O—H⋯O hydrogen bonds. frontiersin.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₈H₄₄O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.7605 |

| b (Å) | 7.2626 |

| c (Å) | 28.461 |

| β (°) | 96.083 |

Computational Chemistry Approaches in Structural Confirmation

While specific computational studies for this exact molecule are not prominent in the literature, computational chemistry serves as a powerful ancillary tool in the structural elucidation of complex natural products. Techniques such as Density Functional Theory (DFT) are routinely used to predict ¹³C and ¹H NMR chemical shifts. By comparing the calculated NMR data for possible diastereomers with the experimental data, the most likely structure can be identified.

Furthermore, computational methods are invaluable for predicting chiroptical properties. Time-dependent DFT (TD-DFT) can calculate the Electronic Circular Dichroism (ECD) spectrum for a proposed structure. Matching the calculated ECD spectrum with the experimental one provides strong evidence for the assignment of the absolute configuration, complementing the information derived from optical rotation and crystallographic analysis.

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Origins of the Ergostane (B1235598) Skeleton

The fundamental framework of all ergostane derivatives, including 3,5,9-Trihydroxyergosta-7,22-dien-6-one, is the ergostane skeleton. The biogenesis of this skeleton is proposed to start from the widely distributed fungal steroid, ergosterol (B1671047). rsc.org Ergosterol itself is a product of the intricate sterol biosynthesis pathway, which originates from acetyl-CoA via the mevalonate (B85504) pathway to produce the 30-carbon precursor, squalene (B77637).

The cyclization of squalene, mediated by squalene epoxidase and then lanosterol (B1674476) synthase, forms the initial tetracyclic steroid nucleus, lanosterol. In fungi, lanosterol undergoes a series of subsequent enzymatic modifications, including demethylations at C4 and C14 and the introduction of a methyl group at C24, to form the characteristic ergostane framework. The final steps to ergosterol involve specific desaturations to create the double bonds characteristic of this common precursor. The biosynthesis of this compound is believed to proceed from an ergosterol or a closely related ergostane-type precursor. rsc.org

Enzymatic Cascade for Hydroxylation and Oxidation Steps

The conversion of a basic ergostane precursor into this compound requires a precise series of hydroxylation and oxidation reactions. The structure of the final compound features hydroxyl (-OH) groups at positions C-3, C-5, and C-9, and a ketone (=O) group at C-6. nih.govebi.ac.uk

These transformations are catalyzed by specific classes of enzymes. Steroid hydroxylation is typically carried out by a family of enzymes known as mixed-function oxidases or monooxygenases, often involving cytochrome P450 systems. nih.gov These enzymes utilize molecular oxygen and a reducing agent like NADPH to introduce a hydroxyl group onto the steroid core. nih.gov The oxidation of a hydroxyl group to a ketone, such as the conversion at C-6, is facilitated by dehydrogenase enzymes. An enzyme preparation from hamster liver, for example, has been shown to catalyze the oxidation of corticosteroids. nih.gov

The specific sequence of these events for this compound is not definitively established but can be inferred from related pathways. A plausible cascade would involve the hydroxylation of an ergostane precursor at C-3, C-5, and C-9, followed by the specific oxidation of the C-6 hydroxyl group to a ketone.

Table 1: Key Enzymatic Reactions in the Biosynthesis of this compound

| Step | Reaction Type | Position(s) | Probable Enzyme Class | Function |

| 1 | Hydroxylation | C-3, C-5, C-9 | Monooxygenase (Cytochrome P450) | Introduction of hydroxyl groups. nih.gov |

| 2 | Oxidation | C-6 | Dehydrogenase | Conversion of a hydroxyl group to a ketone. nih.gov |

Elucidation of Double Bond Rearrangements and Cyclization Mechanisms

The structure of this compound contains two double bonds: one in the B-ring of the steroid nucleus at Δ7 and another in the side chain at Δ22. The formation and positioning of these double bonds are critical steps in the biosynthesis.

The initial cyclization of squalene oxide establishes the core four-ring system (A, B, C, D) of the steroid. rsc.org The Δ22 double bond is a common feature in many ergostane derivatives and is typically introduced by a C-22 desaturase enzyme acting on the side chain.

The Δ7 double bond in the B-ring is also a key feature. In the biosynthesis of ergosterol, the formation of the Δ5 double bond has been shown to be a complex process, potentially involving dehydrogenation rather than a simple hydroxylation-dehydration mechanism. nih.gov Similar enzymatic logic would apply to the formation of the Δ7 bond in the target compound. It is also noted that double bonds within the steroid nucleus can migrate. For instance, the proposed biosynthesis of eringiacetal A involves the migration of a Δ7 double bond to a Δ8(14) position, highlighting the dynamic nature of these structures during their formation. rsc.org

Isotopic Labeling Studies in Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov By feeding an organism a precursor enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁸O) or a radioisotope (e.g., ³H, ¹⁴C), researchers can track the incorporation of the label into the final product. nih.govnih.gov

In the context of ergostane biosynthesis, studies using [3α-³H]ergosta-7,22-diene-3β,5α-diol have been conducted to investigate the formation of the Δ5,6-double bond in ergosterol in Saccharomyces cerevisiae. nih.gov Such experiments demonstrated that the diol is converted to ergosterol, providing critical evidence for the sequence of reactions. nih.gov

While specific isotopic labeling studies for the complete pathway to this compound are not widely documented, the methodology remains the gold standard. A hypothetical study could involve culturing Aspergillus ochraceus in the presence of ¹⁸O₂ gas. Subsequent isolation and mass spectrometry analysis of the resulting this compound could determine if the oxygen atoms in the hydroxyl and ketone groups originate from molecular oxygen, which would confirm the role of monooxygenase enzymes. nih.gov

Comparative Biosynthesis with Related Ergostane Derivatives

The compound this compound is part of a large family of structurally related ergostane derivatives. Comparing their proposed biosynthetic pathways provides valuable context and insight into the metabolic network of the producing organism. Often, a single organism produces a suite of related steroids from a common precursor pool.

Notably, 3β,5α,9α-trihydroxyergosta-7,22-dien-6-one (referred to as compound 27 in some literature) is itself proposed as a biosynthetic precursor to other, more complex rearranged steroids like eringiacetal A. rsc.org This suggests that the hydroxylation and oxidation pattern of the target compound represents a stable intermediate that can be further modified by the organism's enzymatic machinery. Other related compounds, such as penicillitone and eringiacetal B, are proposed to originate from the common precursor ergosterol via different series of oxidative cleavages and rearrangements. rsc.org The co-isolation of various related steroids from a single source, such as the fungus Aspergillus ochraceus EN-31, supports the concept of a divergent biosynthetic pathway from a central ergostane precursor. ebi.ac.uk

Table 2: Comparative Biosynthesis of Selected Ergostane Derivatives

| Compound | Key Structural Features | Proposed Precursor | Key Biosynthetic Steps | Reference |

| This compound | Ergostane core, -OH at C3, C5, C9; =O at C6; Δ7, Δ22 | Ergosterol (or related diene) | Hydroxylation, Oxidation | nih.gov |

| Eringiacetal A | Rearranged B-ring (acetal) | 3β,5α,9α-trihydroxyergosta-7,22-dien-6-one | Double bond migration, C5-C6 bond cleavage, Acetalization | rsc.org |

| Penicillitone | Rearranged D-ring | Ergosterol | Dehydrogenation, Oxidative cleavage of Δ14 bond, Enolization | rsc.org |

| Eringiacetal B | 13,14-seco-13,14-epoxy steroid | Ergosterol | Oxidation at C14, C13-C14 bond cleavage, Acetalization | rsc.org |

| Ergosterol | Δ5,7,22-triene | Lanosterol | Demethylation, Desaturation | nih.gov |

Biological Activities and Mechanistic Investigations Non Human Models

Antifungal and Antimicrobial Potencies

The antimicrobial potential of 3,5,9-Trihydroxyergosta-7,22-dien-6-one and related compounds has been a subject of investigation, with studies exploring its efficacy against a range of microbial pathogens.

While specific minimum inhibitory concentration (MIC) values for the pure compound this compound against a broad spectrum of pathogens are not extensively documented in publicly available literature, research on extracts from organisms known to produce this steroid, such as Aspergillus species, provides insights into its potential antimicrobial scope. For instance, extracts from Aspergillus flocculosus have demonstrated antimicrobial activity against Candida albicans, Enterobacter aerogenes, and Pseudomonas aeruginosa with MIC values ranging from 1.6 to 15 μM for some of its ergosteroid constituents. nih.gov Another study on an oxygenated ergostane-type steroid from a marine sponge-derived Aspergillus sp. showed antibacterial activity against Staphylococcus aureus. nih.gov

It is important to note that these activities are attributed to extracts or related compounds, and further studies are required to determine the specific activity of this compound against pathogens such as the rice blast fungus Pyricularia oryzae, the yeast Candida albicans, the molds Aspergillus niger and Alternaria alternata, and the bacteria Escherichia coli and Bacillus subtilis.

**Antimicrobial Activity of Related Ergosteroids from *Aspergillus flocculosus***

| Compound/Extract | Test Organism | MIC (μM) |

|---|---|---|

| Ergosteroid 1 | Enterobacter aerogenes | 3.7 |

| Ergosteroid 1 | Pseudomonas aeruginosa | 15 |

| Ergosteroid 1 | Candida albicans | 1.6 |

| 7-nor-ergosterolide | Enterobacter aerogenes | 12 |

| 7-nor-ergosterolide | Pseudomonas aeruginosa | 18 |

| 7-nor-ergosterolide | Candida albicans | 12 |

| 3β-hydroxyergosta-8,24(28)-dien-7-one | Enterobacter aerogenes | 15 |

| 3β-hydroxyergosta-8,24(28)-dien-7-one | Pseudomonas aeruginosa | 15 |

| 3β-hydroxyergosta-8,24(28)-dien-7-one | Candida albicans | 15 |

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated for this specific molecule. However, research on the broader class of ergostane (B1235598) steroids suggests potential modes of action. One of the primary targets for antifungal agents is the fungal cell membrane, where ergosterol (B1671047) is a key component. It is plausible that ergostane derivatives like this compound could interfere with the integrity and function of the cell membrane, leading to leakage of cellular contents and ultimately cell death. Inhibition of mycelial growth is another common mechanism for antifungal compounds. While direct evidence for this compound is pending, related steroids have been shown to disrupt fungal growth and proliferation. nih.gov

The ability of this compound to enhance the effectiveness of existing antibiotics is an area that warrants further investigation. There is currently a lack of specific studies addressing the synergistic effects of this particular compound with conventional antimicrobial drugs. Research into other ergosterol-related compounds has shown that they can sometimes work in concert with antibiotics to overcome resistance mechanisms in bacteria. mdpi.com This raises the possibility that this compound could also act as a potentiator, but dedicated studies are needed to confirm this hypothesis.

Neurobiological Activity Research

In addition to its antimicrobial properties, this compound has been explored for its potential in the realm of neurobiology, particularly concerning neuronal growth and protection.

A significant finding in the study of this compound is its ability to stimulate neurite outgrowth in the presence of Nerve Growth Factor (NGF). chemfaces.com Research involving PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, has demonstrated that 3β,5α,9α-Trihydroxy-ergosta-7,22-dien-6-one, when combined with NGF, leads to a significant increase in the number of cells bearing neurites. chemfaces.com This suggests that the compound may act synergistically with NGF to promote neuronal differentiation and the extension of axons and dendrites, which are critical processes for neural development and regeneration.

Effect of this compound on Neurite Outgrowth

| Cell Line | Treatment | Observation |

|---|---|---|

| PC12 | 3β,5α,9α-Trihydroxy-ergosta-7,22-dien-6-one + NGF (20 ng/mL) | Significant increase in neurite-bearing cells |

While direct studies on the neuroprotective effects of this compound are limited, the broader class of ergostane steroids has shown promise in protecting neurons from various insults. For example, a related compound, citreoanthrasteroid B, demonstrated neuroprotective effects in PC12 cells injured by glutamate. nih.gov Another ergostane steroid, antrosterol, has been shown to reduce ischemic brain damage and promote neurogenesis and neuroprotection in an acute ischemic stroke model by modulating inflammatory pathways and activating pro-survival signaling cascades. nih.govresearchgate.net Furthermore, ergosta-7,9(11),22-trien-3β-ol has been found to rescue Alzheimer's disease deficits in a Drosophila model by modulating microglia activation. nih.gov These findings suggest that the ergostane skeleton is a promising scaffold for the development of neuroprotective agents, and by extension, this compound may possess similar activities, though this requires direct experimental verification.

Antiproliferative and Cytotoxic Activity Studies (on non-human cell lines)

Research into this compound and structurally similar steroids has uncovered notable cytotoxic and antiproliferative properties in various non-human cell line models.

Inhibition of Cell Proliferation and Induction of Cellular Apoptosis/Autophagy Pathways

The parent compound, (22E,24R)-3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one, was initially identified as a cytotoxic agent against hepatoma cells. researchgate.net Studies on related ergostane compounds further illuminate the mechanisms potentially involved. For instance, an extract containing ergosta-7,22-dien-3-ol (B1205141) demonstrated a pronounced, concentration-dependent inhibition of DNA synthesis in human neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines. nih.gov The neuroblastoma cells were found to be particularly susceptible. nih.gov

This antiproliferative effect is linked to the induction of cell cycle arrest. nih.govnih.gov Morphological assessment of cells treated with extracts containing these sterols revealed chromatin condensation and the formation of apoptotic bodies, which are characteristic features of apoptosis. nih.gov The induction of this programmed cell death pathway was further substantiated by the measured increase in the activity of key executioner enzymes, caspase-3 and caspase-9. nih.govnih.gov The apoptotic mechanism for related compounds was found to involve endoplasmic reticulum (ER) stress, indicated by the upregulation of the CCAAT/-enhancer-binding protein homologous protein (CHOP). nih.gov

Modulation of Intracellular Signaling Pathways (e.g., ERK, p38 phosphorylation)

The cellular effects of ergostane-type sterols are mediated through their interaction with critical intracellular signaling pathways. A related compound, Ergosta-7,9(11),22-trien-3β-ol (EK100), has been shown to significantly suppress the lipopolysaccharide (LPS)-induced phosphorylation of mitogen-activated protein kinases (MAPKs) in RAW 264.7 macrophage-like cells. nih.gov This includes the downregulation of key signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov Similarly, other stigmastane-type steroids have been reported to exert anti-neuroinflammatory effects by restricting the activation of the PI3K/AKT and p38 MAPK pathways. researchgate.net

Table 1: Effect of Ergosta-7,9(11),22-trien-3β-ol (EK100) on MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells

| Signaling Pathway | Treatment | Fold Suppression vs. LPS Control | Source |

|---|---|---|---|

| Phosphorylated ERK | 80 μM EK100 | Suppressed to 0.19 ± 0.03 folds | nih.gov |

| Phosphorylated JNK | 80 μM EK100 | Suppressed to 0.29 ± 0.03 folds | nih.gov |

| Phosphorylated p38 | 80 μM EK100 | Suppressed to 0.39 ± 0.02 folds | nih.gov |

Immunomodulatory and Anti-inflammatory Research

The compound this compound belongs to a class of steroids that has demonstrated significant immunomodulatory and anti-inflammatory capabilities in preclinical research.

Influence on Macrophage Activation and Inflammatory Mediator Production (e.g., nitric oxide, TLRs, cytokines)

Ergostane-type sterols have been shown to effectively suppress the inflammatory response in activated macrophages. nih.gov Studies on related compounds reveal a marked reduction in the production of key inflammatory mediators. nih.govnih.gov For example, certain ergostane sterols significantly inhibit the generation of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, a type of macrophage in the brain. nih.gov One compound, in particular, showed more potent inhibition of NO than the positive control, quercetin. nih.gov

Furthermore, these compounds can decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is also significantly inhibited in LPS-stimulated macrophages following treatment with related ergostane sterols. nih.govnih.gov

Table 2: Inhibition of Inflammatory Mediators by Ergostane-Type Sterols

| Compound Type | Cell Line | Inhibited Mediator | Key Finding | Source |

|---|---|---|---|---|

| Ergostane Sterol | LPS-induced BV-2 microglia | Nitric Oxide (NO) | IC₅₀ values of 2.7 μM and 2.8 μM for two tested compounds. | nih.gov |

| Ergosta-7,9(11),22-trien-3β-ol (EK100) | LPS-stimulated RAW 264.7 | IL-6, TNF-α | Significant reduction in cytokine production. | nih.gov |

| Ergosterol | LPS-stimulated RAW 264.7 | TNF-α, COX-2 | Inhibited production of TNF-α and expression of COX-2. | nih.gov |

Modulation of Immune Responses in Experimental Systems

The anti-inflammatory effects of these sterols are rooted in their ability to modulate fundamental immune signaling pathways. Research indicates that the mechanism often involves the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS. nih.gov By suppressing downstream pathways like MAPK and activator protein-1 (AP-1), these compounds can prevent the transcription and release of inflammatory cytokines. nih.gov Another related mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which helps to attenuate inflammatory responses. nih.gov The modulation of these pathways in macrophage-like cell lines represents a key experimental demonstration of the immunomodulatory potential of this class of compounds. nih.gov

Other Emerging Biological Activities (e.g., phytotoxic effects of related compounds)

Beyond cytotoxicity and immunomodulation, research has pointed toward other potential biological roles for this compound and its analogs. While specific studies on the phytotoxic effects of this exact compound are not prominent in the reviewed literature, some related fungal metabolites have been investigated in this context. For example, spiciferone phytotoxins are known to share a biosynthetic pathway with some related compounds, though the tested compounds themselves did not show activity in assays. researchgate.net

An interesting and distinct area of emerging activity is in neuroscience research. One report indicates that 3β,5α,9α-Trihydroxy-ergosta-7,22-dien-6-one, when administered in the presence of nerve growth factor (NGF), leads to a significant increase in the number of neurite-bearing cells. chemfaces.com This suggests a potential neuro-supportive or neurotrophic role that warrants further investigation.

In Silico Approaches for Target Identification and Mechanism Prediction

Computational methods, including molecular docking and network pharmacology, have been employed to predict the protein targets and biological pathways associated with this compound. These in silico techniques provide valuable insights into its potential mechanisms of action, guiding further experimental validation.

Molecular docking simulations have been utilized to investigate the binding affinity of this compound with key protein targets implicated in various diseases. In a study analyzing the components of a traditional herbal formula for activity against liver cancer, this compound was one of 32 active ingredients selected for docking analysis against three core protein targets: Epidermal Growth Factor Receptor (EGFR), Tumor Protein p53 (TP53), and AKT Serine/Threonine Kinase 1 (AKT1). preprints.orgmdpi.comresearchgate.net

The general principle of molecular docking is to predict the preferred orientation of a ligand when bound to a target protein, with lower binding energy scores typically indicating a more stable and favorable interaction. preprints.org A binding energy below -5.0 kcal/mol is generally considered to represent good binding affinity, while values under -7.0 kcal/mol suggest stronger binding activity. preprints.org The analysis revealed that the selected active ingredients, including this compound, exhibited strong binding capabilities to all three targets, locating within their active pockets and forming stable interactions. preprints.orgmdpi.com This suggests a potential role for the compound in modulating the activity of these crucial cancer-related proteins. preprints.orgresearchgate.net

Table 1: Protein Targets for this compound in Molecular Docking Studies

| Target Protein | Full Name | Function |

|---|---|---|

| EGFR | Epidermal Growth Factor Receptor | Involved in cell growth and proliferation. |

| TP53 | Tumor Protein p53 | A tumor suppressor that regulates the cell cycle. |

| AKT1 | AKT Serine/Threonine Kinase 1 | A key protein in the PI3K-Akt signaling pathway, regulating cell survival and metabolism. |

Data sourced from studies investigating compounds from a traditional herbal formula. preprints.orgmdpi.comresearchgate.net

Network pharmacology offers a systematic approach to understand the complex interactions between chemical compounds, their protein targets, and related biological pathways. preprints.orgmdpi.com This methodology was used to construct a "compound-target-pathway" network to elucidate the mechanisms of a traditional herbal formula containing this compound. preprints.orgmdpi.com

In this analysis, this compound (identified as ZJ8 in the study) was ranked as a significant active compound based on its network connectivity, with a degree value of 4. preprints.orgmdpi.com The study first identified 583 potential targets by intersecting the compound's targets with those related to liver cancer. preprints.orgmdpi.com From these, a protein-protein interaction (PPI) network was built, and the top 20 core targets were identified based on their degree of connectivity. preprints.orgmdpi.com

These core targets are involved in numerous critical signaling pathways. preprints.orgmdpi.com Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses revealed that these targets are predominantly associated with pathways in cancer, PI3K-Akt signaling, and MAPK signaling. preprints.orgmdpi.com Specifically, this compound was one of 20 compounds linked to 11 potential therapeutic targets within the MAPK signaling pathway, including AKT1, EGFR, and TP53. preprints.org

Table 2: Top Protein Targets Identified via Network Pharmacology Associated with this compound's Network

| Target Protein | Full Name |

|---|---|

| AKT1 | AKT Serine/Threonine Kinase 1 |

| TP53 | Tumor Protein p53 |

| TNF | Tumor Necrosis Factor |

| IL6 | Interleukin 6 |

| CTNNB1 | Catenin Beta 1 |

| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase |

| MYC | MYC Proto-Oncogene, bHLH Transcription Factor |

| EGFR | Epidermal Growth Factor Receptor |

| VEGFA | Vascular Endothelial Growth Factor A |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit |

| MAPK3 | Mitogen-Activated Protein Kinase 3 |

| IL1B | Interleukin 1 Beta |

| STAT3 | Signal Transducer and Activator of Transcription 3 |

| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 |

| CASP3 | Caspase 3 |

| PTEN | Phosphatase and Tensin Homolog |

| ESR1 | Estrogen Receptor 1 |

| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha |

| EGF | Epidermal Growth Factor |

| CCND1 | Cyclin D1 |

This table lists the top 20 core targets identified in a network analysis that included this compound as an active compound. preprints.orgmdpi.com

Table 3: Enriched KEGG Pathways Associated with the Identified Protein Targets

| Pathway Name |

|---|

| Pathways in cancer |

| PI3K-Akt signaling pathway |

| Proteoglycans in cancer |

| Hepatitis B |

| Human cytomegalovirus infection |

| MAPK signaling pathway |

| AGE-RAGE signaling pathway in diabetic complications |

| Kaposi sarcoma-associated herpesvirus infection |

| Bladder cancer |

| Prostate cancer |

This table shows a selection of the top 20 enriched pathways identified through KEGG analysis of the core protein targets. preprints.org

Synthetic Methodologies and Chemical Derivatization

Strategies for the Total Synthesis of the Ergostane (B1235598) Core Structure

The total synthesis of the complex tetracyclic ergostane core is a formidable challenge in organic chemistry. Historically, the focus has been on the stereocontrolled construction of the fused ring system and the installation of the characteristic side chain. While a total synthesis specifically targeting 3,5,9-Trihydroxyergosta-7,22-dien-6-one has not been extensively reported, general strategies for assembling the ergostane framework provide a foundation upon which such a synthesis could be designed.

Modern synthetic approaches to steroid cores often employ powerful carbon-carbon bond-forming reactions to construct the cyclic system. Key strategies that could be adapted for the synthesis of the ergostane core include:

Intramolecular Diels-Alder Reactions: This powerful cycloaddition reaction can be utilized to form the B and C rings of the steroid nucleus in a single, stereocontrolled step. A suitably functionalized diene and dienophile can be tethered and induced to cyclize, establishing the crucial trans-fusion of the rings.

Cascade Cyclization Reactions: Polyene cyclizations, often initiated by an acid catalyst, can mimic the biosynthetic pathway of sterol formation. A linear polyene precursor can be designed to fold and cyclize, forming the tetracyclic system in a biomimetic fashion.

Radical Cyclizations: Radical-mediated cyclizations offer an alternative approach to ring formation, often proceeding under mild conditions and with high stereoselectivity.

Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction has become a powerful tool in the synthesis of cyclic structures. A diene-containing precursor could be cyclized using a ruthenium catalyst to form one of the rings of the steroid nucleus.

Once the core ABCD ring system is assembled, the ergostane side chain can be introduced through various methods, such as Wittig reactions, Grignard additions, or cross-coupling reactions. The stereochemistry of the side chain is a critical aspect that must be carefully controlled during the synthesis.

A hypothetical retrosynthetic analysis of the ergostane core en route to this compound would likely involve disconnecting the side chain and then strategically opening the rings to simpler, more readily available starting materials. The unique oxygenation pattern of the target molecule would necessitate the development of stereoselective methods for the introduction of the hydroxyl and keto functionalities at later stages of the synthesis.

Semisynthetic Approaches to this compound

Given the complexity of a total synthesis, semisynthetic approaches starting from readily available natural ergostane precursors are often more practical. Ergosterol (B1671047), a major sterol in fungi, is an attractive starting material due to its structural similarity to the target molecule. A plausible semisynthetic route would involve a series of carefully orchestrated oxidation and reduction steps to introduce the desired functional groups.

A potential, though not explicitly documented, semisynthetic pathway could commence with the selective modification of the B-ring of ergosterol. The conjugated diene system in ergosterol's B-ring is a key reactive site. One conceptual approach could involve:

Protection of the 3-hydroxyl group and the Δ²² double bond: This would prevent unwanted side reactions during the subsequent functionalization of the B-ring.

Epoxidation of the Δ⁵ double bond: This would create a reactive epoxide intermediate.

Ring-opening of the epoxide: Acid-catalyzed hydrolysis of the epoxide could lead to a 5α,6β-diol.

Oxidation of the 6-hydroxyl group: This would yield a 6-keto functionality.

Introduction of the Δ⁷ double bond: This could potentially be achieved through dehydration or other elimination reactions.

Hydroxylation at C-9: This is a challenging transformation and might be accomplished through microbial transformation or remote C-H activation strategies.

Introduction of the 5-hydroxyl group: This could be achieved through various oxidative methods.

Deprotection: Removal of the protecting groups would yield the final product.

While this represents a logical sequence, each step would require careful optimization of reaction conditions to achieve the desired stereoselectivity and yield.

Stereocontrolled Synthesis of Hydroxyl Groups and Dienone Functionality

The specific arrangement of the hydroxyl groups at C-3, C-5, and C-9, along with the α,β-unsaturated ketone (dienone) in the B-ring, are defining features of this compound. The stereocontrolled synthesis of these functionalities is paramount.

Hydroxyl Groups:

3β-Hydroxyl Group: In many semisynthetic approaches starting from natural sterols like ergosterol, the 3β-hydroxyl group is already present. In a total synthesis, its stereochemistry would be established during the construction of the A-ring, often through stereoselective reduction of a 3-keto group.

5α-Hydroxyl Group: The introduction of a 5α-hydroxyl group can be achieved through the epoxidation of a Δ⁵-steroid followed by acid-catalyzed ring-opening. The stereochemistry of the epoxide (α or β) will dictate the stereochemistry of the resulting diol.

9α-Hydroxyl Group: The introduction of a hydroxyl group at the C-9 position is a significant synthetic challenge due to the steric hindrance of this tertiary carbon.

Microbial Hydroxylation: A promising method for the stereoselective hydroxylation of steroids at unactivated positions is through microbial biotransformation. Certain microorganisms, such as species of Rhodococcus, have been shown to be capable of introducing a 9α-hydroxyl group into various steroid skeletons. nih.gov This enzymatic approach offers high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.

Remote C-H Functionalization: Modern synthetic methods involving remote C-H activation could also be envisioned. nih.gov These reactions utilize a directing group to deliver a reactive species to a specific, remote C-H bond, enabling its functionalization. While not specifically demonstrated for the 9-position of ergostanes, this strategy holds potential for future applications.

Dienone Functionality:

The ergosta-7,22-dien-6-one moiety is an α,β-unsaturated ketone system. The formation of this dienone can be approached in several ways:

Allylic Oxidation: The oxidation of a Δ⁷-steroid at the allylic C-6 position would introduce the ketone. Reagents such as chromium trioxide or manganese dioxide are commonly used for this transformation.

From a 5,6-diol: As outlined in the semisynthesis section, a 5,6-diol can be oxidized to a 6-keto-5-ol, which can then be dehydrated to form the Δ⁷-en-6-one system.

Rearrangement Reactions: Certain rearrangements of functionalized steroids can also lead to the formation of dienone systems.

The stereochemistry of the substituents on the steroid nucleus plays a crucial role in directing the outcome of these reactions, and careful consideration of steric and electronic effects is necessary to achieve the desired product.

Chemical Modifications and Analog Preparation for Bioactivity Screening

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a variety of chemical analogs is essential. These modifications can provide valuable insights into which structural features are critical for biological activity.

Key modifications could include:

Esterification or Etherification of Hydroxyl Groups: The reactivity of the 3, 5, and 9-hydroxyl groups can be probed by converting them into esters or ethers. This can alter the polarity and steric bulk of the molecule, potentially affecting its interaction with biological targets.

Modification of the Side Chain: The ergostane side chain offers numerous possibilities for modification. The Δ²² double bond can be hydrogenated or functionalized. The length and branching of the side chain can also be altered.

Modification of the Dienone System: The C-6 ketone can be reduced to a hydroxyl group, or the Δ⁷ double bond can be saturated. The reactivity of the enone system towards nucleophiles can also be explored.

Introduction of Fluorine or Other Halogens: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule.

The following table provides examples of potential analog types and the rationale for their synthesis:

| Analog Type | Rationale for Synthesis |

| 3,5,9-Triacetate | Investigate the importance of free hydroxyl groups for activity. |

| 22,23-Dihydro derivative | Determine the role of the side chain double bond. |

| 6-Hydroxy derivative | Assess the significance of the keto group in the dienone system. |

| 9-Deoxy derivative | Evaluate the contribution of the C-9 hydroxyl group to bioactivity. |

Development of Synthetic Precursors for Biosynthetic Studies

Understanding the biosynthetic pathway of this compound requires the use of isotopically labeled precursors. The synthesis of these precursors is a critical step in elucidating the enzymatic transformations that lead to the natural product.

The biosynthesis of this compound likely proceeds from ergosterol through a series of oxidative steps. To study this pathway, one could synthesize ergosterol or other potential intermediates labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

Strategies for preparing labeled precursors include:

Introducing labeled methyl groups: The methyl groups at C-26, C-27, and C-28 of the side chain are often derived from S-adenosyl methionine (SAM). Synthesizing SAM with a ¹³C-labeled methyl group and using it in an in vitro enzymatic reaction could produce labeled ergosterol.

Incorporating labeled acetate (B1210297): The entire steroid skeleton is biosynthesized from acetyl-CoA. Feeding a producing organism with ¹³C-labeled acetate would result in the incorporation of the label throughout the ergostane framework.

Site-specific labeling through chemical synthesis: A more targeted approach involves the chemical synthesis of a precursor with a label at a specific position. For example, a deuterium label could be introduced at a specific carbon atom through a stereoselective reduction using a deuterated reducing agent.

These labeled precursors can then be administered to the producing organism (e.g., a fungus), and the resulting this compound can be isolated and analyzed by mass spectrometry or NMR spectroscopy to determine the position and extent of isotope incorporation. This information is invaluable for mapping the biosynthetic pathway and identifying the enzymes involved.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Positions and Stereochemistry on Biological Activity

The number, position, and stereochemical orientation of hydroxyl (-OH) groups on the ergostane (B1235598) skeleton are paramount in determining the type and potency of biological activity. The title compound possesses a specific 3β,5α,9α-trihydroxy configuration. nih.govnih.gov The 3β-hydroxyl is a common feature in many bioactive steroids, often essential for activity. The 5α- and 9α-hydroxyl groups, along with the C6-ketone, create a highly oxygenated and rigid A/B/C ring system.

While direct SAR studies modifying these hydroxyl groups on the parent compound are limited, comparisons with related natural products offer significant insights. For instance, studies on other 5α,6α-epoxy ergostanes have shown that the presence and orientation of an additional hydroxyl group at C-7 dramatically influence cytotoxicity, with the 7α-OH isomer showing the highest potency against certain cancer cell lines. nih.govresearchgate.net This highlights that even subtle changes in the hydroxylation pattern on the steroid core can lead to substantial differences in biological effect. The presence of a 9α-hydroxyl group, as seen in the title compound, is a recurring motif in cytotoxic steroids isolated from Ganoderma species, suggesting its contribution to this activity profile in related analogues. sci-hub.se

Influence of the Dienone System and Side Chain Configuration

The α,β-unsaturated ketone system within the B-ring (a Δ7-6-one moiety) is a critical pharmacophore. This dienone system imparts specific electronic and conformational properties to the molecule, making it a potential site for Michael addition reactions with nucleophilic residues (such as cysteine) in target proteins. This covalent interaction can lead to irreversible inhibition of enzymes or disruption of protein function. The planarity and reactivity of this system are crucial for its biological role. For comparison, related ergostanes like ergosterol (B1671047) peroxide, which contain a 5α,8α-epidioxy bridge instead of a dienone, exhibit different activity profiles, underscoring the importance of the core ring structure. sci-hub.seresearchgate.net

The side chain configuration is also a key determinant of bioactivity. The title compound features a (22E, 24R) configuration, which defines the precise geometry of the aliphatic side chain. The trans (E) double bond at C-22 and the specific stereochemistry at the C-24 chiral center are crucial for fitting into the binding pockets of target proteins. Studies on other steroids have demonstrated that modifications to the side chain, such as the introduction of polar groups or changes in stereochemistry, can significantly alter biological activity, including antifungal and anti-glucosidase effects. researchgate.net

Comparative Analysis of Bioactivity with Related Ergostane Derivatives and Stereoisomers

Evaluating the bioactivity of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in the context of its analogues reveals important SAR trends. This compound has been associated with neurite outgrowth promotion and general antioxidant and anti-inflammatory properties. chembk.comchemfaces.com In contrast, many closely related ergostanes isolated from fungi, particularly the genus Ganoderma, exhibit significant cytotoxic activity against various human cancer cell lines. univ-poitiers.frnih.gov

A comparative analysis of these compounds highlights how variations in the oxidation and substitution pattern of the ergostane skeleton lead to divergent biological outcomes. For example, the introduction of additional hydroxyl or epoxy groups can confer potent cytotoxicity.

| Compound | Key Structural Features | Reported Biological Activity | IC₅₀ Values (µg/mL) & Cell Lines | Reference |

|---|---|---|---|---|

| This compound | 3β,5α,9α-trihydroxy; Δ7-6-one | Neurite outgrowth promotion; Antioxidant; Anti-inflammatory | N/A | chembk.comchemfaces.com |

| Ganodersteroid A | (22E,24R)-ergosta-7,9(11),22-triene-3β,5α,6β,12α-tetraol | Cytotoxicity | A549: 8.57, MCF-7: 5.26 | sci-hub.se |

| Ganodersteroid B | (22E)-3β-hydroxy-5α,9α-peroxy-ergosta-6,8(14),22-triene | Cytotoxicity | A549: 6.09, MCF-7: 5.15 | sci-hub.se |

| Ergosta-7,22-dien-3β,5α,6β-triol | 3β,5α,6β-trihydroxy; Δ7 | Cytotoxicity (known compound) | N/A (isolated with active compounds) | sci-hub.se |

| (24S)-Ergostane-3β,5α,6β,25-tetraol | 3β,5α,6β,25-tetrahydroxy | Strong cytotoxicity | Stronger than positive control | mdpi.com |

| 3β-hydroxy-7α-methoxy-5α,6α-epoxy-8(14),22E-dien-ergosta | 3β-hydroxy; 5α,6α-epoxy; 7α-methoxy | Potent cytotoxicity | IC₅₀: 3.00-15.69 µM across 5 cell lines | researchgate.net |

Data sourced from studies on compounds isolated from various fungi, primarily Ganoderma species. A549: Human lung carcinoma; MCF-7: Human breast adenocarcinoma.

This comparative data suggests that while the 3,5,9-trihydroxy-6-one scaffold possesses valuable bioactivity, it does not appear to be potently cytotoxic like many of its co-isolated analogues. The specific combination of a 6-keto group with the 3β,5α,9α-hydroxyl pattern may favor activities like neurite promotion over cytotoxicity.

Computational Chemistry in SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools for understanding the SAR of complex natural products at a molecular level. For ergostane-type steroids, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental, even though specific predictive models for this compound are not yet widely published. nih.gov

QSAR models correlate variations in physicochemical properties (descriptors) of a series of compounds with their biological activities to create predictive mathematical models. mdpi.com For steroids, these descriptors can include steric field, electrostatic potential, and hydrophobicity, which help identify the key molecular features driving activity. nih.gov

A practical application of computational chemistry in this field is the use of Electronic Circular Dichroism (ECD) calculations. Researchers have successfully used ECD calculations to determine the absolute stereochemistry of novel, complex ergostane steroids isolated from Ganoderma lingzhi. sci-hub.se By comparing the experimental ECD spectrum with quantum chemically calculated spectra for possible isomers, the true three-dimensional structure can be elucidated, which is a prerequisite for any meaningful SAR or docking study. sci-hub.se

Molecular docking simulates the binding of a ligand into the active site of a target protein, predicting its binding orientation and affinity. nih.gov For a compound like this compound, docking could be used to screen for potential protein targets related to its anti-inflammatory or neurotrophic effects, providing hypotheses for its mechanism of action that can be tested experimentally. While specific docking studies on this compound are scarce, the methodology holds great promise for future research to precisely map its interactions with biological macromolecules and guide the design of new analogues with enhanced activity.

Advanced Research Directions and Potential Applications Preclinical

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for a Comprehensive Understanding

To move beyond a preliminary understanding of the biological effects of 3,5,9-Trihydroxyergosta-7,22-dien-6-one, a systems-level approach using omics technologies is essential. Metabolomics and proteomics, in particular, can provide a comprehensive snapshot of the molecular changes induced by this compound in biological systems.

Metabolomics can be employed to analyze the global metabolic profile of cells or organisms upon treatment with this compound. This could reveal disruptions in key metabolic pathways that are crucial for its observed antifungal or cytotoxic activities. For instance, alterations in steroid biosynthesis, amino acid metabolism, or central carbon metabolism could be indicative of the compound's mechanism of action.

Proteomics offers a complementary perspective by quantifying changes in the proteome. By identifying proteins that are differentially expressed or post-translationally modified in response to the compound, researchers can infer the cellular processes being targeted. For example, an upregulation of stress-response proteins or a downregulation of proteins involved in cell proliferation could provide critical insights.

The integration of these omics datasets can lead to the generation of robust hypotheses about the compound's mechanism of action, which can then be validated through targeted experiments.

| Omics Technology | Potential Application for this compound Research |

| Metabolomics | Identification of metabolic pathways disrupted by the compound in fungal or cancer cells. |

| Elucidation of biomarkers of response or resistance to the compound. | |

| Proteomics | Identification of protein targets or pathways modulated by the compound. |

| Understanding the cellular stress responses induced by the compound. | |

| Transcriptomics | Analysis of gene expression changes to identify upstream regulatory pathways affected. |

Elucidation and Validation of Specific Molecular Targets and Signaling Pathways

While omics technologies can provide a broad overview, the identification and validation of specific molecular targets are crucial for drug development and for understanding the precise mechanism of action. For this compound, research should focus on elucidating its direct binding partners and the downstream signaling cascades it modulates.

Given the established cytotoxic and antifungal properties of many ergostane-type steroids, potential molecular targets could include enzymes involved in cell wall synthesis in fungi or key proteins in cell cycle regulation and apoptosis in cancer cells. Techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA) can be utilized to identify direct binding partners.

Once potential targets are identified, their relevance must be validated. This can be achieved through genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-based gene editing to mimic the effect of the compound. Furthermore, in vitro enzymatic assays and cell-based reporter assays can confirm the functional consequence of the compound binding to its target. Molecular docking studies can also provide insights into the potential binding modes of this compound with its targets. nih.govbrieflands.com

Development of this compound as a Research Probe or Tool

The unique chemical structure and biological activity of this compound make it a candidate for development as a chemical probe. By modifying its structure to incorporate reporter tags such as fluorescent dyes or biotin, researchers can create powerful tools to study its molecular targets and cellular localization.

For example, a fluorescently labeled analog of this compound could be used in high-content imaging to visualize its subcellular distribution and co-localization with potential target proteins. A biotinylated version could be employed in pull-down assays to isolate and identify its binding partners from cell lysates.

The development of such research probes would not only facilitate a deeper understanding of the compound's own mechanism of action but could also aid in the broader study of the biological pathways it perturbs.

| Type of Research Probe | Potential Application |

| Fluorescently Labeled Analog | Visualization of subcellular localization and dynamics. |

| Co-localization studies with known cellular markers or proteins. | |

| Biotinylated Analog | Affinity-based pull-down assays to identify binding partners. |

| Target identification from complex biological mixtures. | |

| Photoaffinity Probe | Covalent labeling of target proteins for unambiguous identification. |

Future Prospects in the Discovery and Optimization of Bioactive Ergostane-Type Steroids

The study of this compound is part of a broader and promising field of research into bioactive ergostane-type steroids. Fungi, in particular, represent a rich and largely untapped source of novel steroid structures with diverse pharmacological properties.

Future discovery efforts will likely involve a combination of traditional natural product isolation with modern techniques such as genome mining and metabolic engineering to unlock novel biosynthetic pathways and generate new derivatives. The structural diversity of ergostane-type steroids provides a vast chemical space for the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Furthermore, the semi-synthesis of derivatives of this compound and other bioactive ergostanes will be a key strategy for optimizing their therapeutic potential. By systematically modifying their chemical structures, it may be possible to enhance their activity against specific targets, reduce off-target effects, and improve their drug-like properties. This iterative process of discovery, characterization, and optimization holds significant promise for the development of the next generation of steroid-based therapeutics.

Q & A

Q. Q1. What are the primary natural sources of 3,5,9-Trihydroxyergosta-7,22-dien-6-one, and what methods are used for its isolation?

Answer: The compound is primarily isolated from fungal species, including Trichoderma spp. (e.g., T. sp. YM 311505) and marine-derived fungi such as Colletotrichum spp. . Isolation typically involves:

- Extraction : Methanol or ethyl acetate extraction of fungal mycelia or culture filtrates.

- Chromatography : Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC for purification. Retention time data (e.g., 22.59 ± 0.10 min in reversed-phase HPLC) can guide fractionation .

- Validation : Structural confirmation via NMR, MS, and IR spectroscopy .

Q. Q2. What is the antifungal activity profile of this compound, and how is it experimentally validated?

Answer: The compound exhibits broad-spectrum antifungal activity against Pyricularia oryzae, Candida albicans, Aspergillus niger, and Alternaria alternata, with MIC values of 32 µg/mL . Validation methods include:

Q. Q3. How is the stereochemistry of this compound confirmed?

Answer: Absolute configuration determination involves:

- ECD spectroscopy : Experimental ECD spectra are compared with density functional theory (DFT)-calculated spectra for C-5 and C-9 stereoisomers .

- NMR analysis : Coupling constants and NOESY correlations resolve spatial arrangements (e.g., chair conformation of rings A and C) .

- X-ray crystallography : Limited to crystalline derivatives due to the compound’s amorphous nature .

Advanced Research Questions

Q. Q4. How can contradictory data regarding the absolute configuration at C-5 be resolved?

Answer: Discrepancies in C-5 stereochemistry arise from overlapping NMR signals and computational limitations. Advanced approaches include:

- Conformational analysis : Molecular mechanics (MMFF95 force field) to compare energy-minimized structures of C-5S and C-5R diastereomers .

- Synchrotron radiation ECD : Enhances spectral resolution for small differences in stereoisomers .

- Chemical derivatization : Synthesis of C-5 analogs with distinct spectroscopic signatures .

Q. Q5. What in vitro models are suitable for studying its neuropharmacological potential, and how are results quantified?

Answer: The compound promotes neurite outgrowth and nerve growth factor (NGF) induction in PC12 cells or primary neuronal cultures . Methodologies include:

Q. Q6. How do researchers address discrepancies between in vitro and in vivo anticancer activity data?

Answer: The compound shows cytotoxic activity against MCF-7, A549, and HeLa cells (IC50: 0.68–4.98 µM) , but in vivo efficacy may vary due to bioavailability. Strategies include:

Q. Q7. What multi-omics approaches are recommended for elucidating its mechanism of action?

Answer: Integrate:

Q. Q8. How can the compound’s stability under experimental conditions be optimized?

Answer: Stability challenges arise from its hydroxyl and ketone groups:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.